molecular formula C6H8O3 B115892 5-Oxohex-2-enoic acid CAS No. 143228-86-8

5-Oxohex-2-enoic acid

Cat. No. B115892
M. Wt: 128.13 g/mol
InChI Key: XQAHOFAHGMZYNU-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxohex-2-enoic acid, also known as 5-Oxo-2-hexenoic acid or 5-oxohexe-2-enoic acid, is an organic compound . It is a colorless to slightly yellow liquid with a special smell . It is soluble in water and organic solvents .


Synthesis Analysis

5-Oxohex-2-enoic acid can be prepared by reacting 5-hexenedione with hydrogen peroxide . This reaction produces a compound containing a hydroxyl group and a carbonyl group, which is then converted to a carboxyl group by an acid catalyst .


Molecular Structure Analysis

The molecular formula of 5-Oxohex-2-enoic acid is C6H8O3 . Its molar mass is 128.13 and its refractive index is 1.469 .


Physical And Chemical Properties Analysis

5-Oxohex-2-enoic acid is a colorless to slightly yellow liquid . It has a special smell and is soluble in water and organic solvents . Its molecular formula is C6H8O3 , its molar mass is 128.13 , and its refractive index is 1.469 .

Scientific Research Applications

Organic Synthesis

  • A method for converting aldehydes into β-substituted-2-oxohex-5-enoic acids using a tandem three-step, one-pot method involving sequential Horner-Wadsworth-Emmons olefination, Claisen rearrangement, and ester hydrolysis has been developed. This process is notably accelerated by using water and microwave irradiation (Quesada & Taylor, 2005).

Pharmacology

  • Certain derivatives of (E)-6-(4-substituted phenyl)-4-oxohex-5-enoic acids demonstrated significant cytotoxic effects on various human cancer cell lines, including NCI Non-Small Cell Lung A549/ATCC and NCI-H460 Cancer cell lines (Abdel-Atty et al., 2014).

Biochemistry

  • In a study involving the bacterial degradation of catechols, metabolites such as 2-oxohex-4-enoic acid were identified, demonstrating the biochemical relevance of these compounds in microbial metabolism (Bayly & Dagley, 1969).

Chemical Synthesis

  • The synthesis of the bis-potassium salts of 5-hydroxy-3-oxopent-4-enoic acids and their conversion into various heterocycles, including substituted 4-hydroxy-2H-pyran-2-ones, demonstrates the versatility of these compounds in synthesizing naturally occurring pyrones (Schmidt et al., 2006).

properties

IUPAC Name

(E)-5-oxohex-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-5(7)3-2-4-6(8)9/h2,4H,3H2,1H3,(H,8,9)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAHOFAHGMZYNU-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxohex-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Oxohex-2-enoic acid
Reactant of Route 2
5-Oxohex-2-enoic acid
Reactant of Route 3
Reactant of Route 3
5-Oxohex-2-enoic acid
Reactant of Route 4
5-Oxohex-2-enoic acid
Reactant of Route 5
Reactant of Route 5
5-Oxohex-2-enoic acid
Reactant of Route 6
5-Oxohex-2-enoic acid

Citations

For This Compound
6
Citations
U Oster, M Spraul, W Rüdiger - Zeitschrift für Naturforschung C, 1990 - degruyter.com
… acid (3 -4 |ig/g fresh weight of leaves), and two oxidation products of thujone, 2-[2'-acetyl-l'-isopropyl]cyclopropylacetic acid (“Thujaketosäure”) and 3-isopropyl-5-oxohex-2-enoic acid. …
Number of citations: 13 www.degruyter.com
C Wiles, P Watts, SJ Haswell, E Pombo-Villar - Tetrahedron, 2005 - Elsevier
… of (E)-4-acetyl-5-oxohex-2-enoic acid ethyl ester 17 was investigated in a micro reactor (Fig. … 18 to (E)-4-acetyl-5-oxohex-2-enoic acid ethyl ester 17, with the remaining 44.0% being …
Number of citations: 62 www.sciencedirect.com
P Watts, C Wiles - Organic & biomolecular chemistry, 2007 - pubs.rsc.org
… to (E)-4-benzoyl-5-oxohex-2-enoic acid ethyl ester 6. The procedure was subsequently … to 95% (E)-4-acetyl-5-oxohex-2-enoic acid ethyl ester 7. The authors proposed that the observed …
Number of citations: 101 pubs.rsc.org
TL Gilchrist, CW Rees - Journal of the Chemical Society C: Organic, 1968 - pubs.rsc.org
The synthesis of α-pyrones related to isodehydracetic acid (2,4-dimethyl-6-oxopyran-3-carboxylic acid), their bromination, and the reaction of the bromo-compounds with bases have …
Number of citations: 17 pubs.rsc.org
H Yi, X Huo, J Gu, L Wei, Z Sun, F Du, C Dai, X Wu… - RSC …, 2022 - pubs.rsc.org
Boron-doped carbon materials (BCs), low-cost and environmentally friendly carbocatalysts, were prepared for the activation of persulfate (PS) for the removal of bisphenol A (BPA). …
Number of citations: 3 pubs.rsc.org
Z Zheng, YH Ng, Y Tang, Y Li, W Chen, J Wang, X Li… - Chemosphere, 2021 - Elsevier
… Finally, the ring of alicyclic intermediates would be cleaved and some ring-opened molecules were generated, such as maleic (wt: 151.11), 5-oxohex-2-enoic acid (wt: 136.86) and 1, 5-…
Number of citations: 54 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.